molecular formula C13H12BFO3 B1438316 (4-((2-Fluorobenzyl)oxy)phenyl)boronic acid CAS No. 1072951-78-0

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1438316
M. Wt: 246.04 g/mol
InChI Key: MSMQSLDBKPNEPX-UHFFFAOYSA-N
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Description

“(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound with the molecular formula C13H12BFO3 . It has an average mass of 246.042 Da and a monoisotopic mass of 246.086349 Da . The compound is also known by its IUPAC name, "{4-[(2-Fluorobenzyl)oxy]phenyl}boronic acid" .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring (benzene ring) attached to a boronic acid group and a fluorobenzyl group via an oxygen atom . The fluorobenzyl group is attached to the phenyl ring via an oxygen atom, forming an ether linkage .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 418.6±55.0 °C at 760 mmHg, and a flash point of 207.0±31.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP value is 3.21, indicating its relative hydrophobicity .

Scientific Research Applications

Sensing Applications

  • Summary of Application : Boronic acids, including “(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid”, are increasingly utilized in diverse areas of research, including their utility in various sensing applications . The key interaction of boronic acids with diols and strong Lewis bases such as fluoride or cyanide anions leads to their utility in various sensing applications .
  • Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
  • Results or Outcomes : The use of boronic acids in sensing applications has been a central theme for several review papers during the course of 2013 .

Biological Labelling and Protein Manipulation

  • Summary of Application : Boronic acids are used in various areas ranging from biological labelling, protein manipulation and modification .
  • Methods of Application : The interaction of boronic acids with proteins, their manipulation and cell labelling .
  • Results or Outcomes : An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .

Separation Technologies

  • Summary of Application : Boronic acids are also used in separation technologies .
  • Methods of Application : Boronic acids were also used for electrophoresis of glycated molecules .
  • Results or Outcomes : They were also employed as building materials for microparticles for analytical methods .
  • Chemical Structure : The compound “(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” has the molecular formula C13H12BFO3 and a molecular weight of 246.04g/mol .
  • Synonyms : This compound is also known by other names such as “4- (2-FLUOROBENZYLOXY)PHENYLBORONIC ACID” and "(4- ( (2-Fluorobenzyl)oxy)phenyl)boronic acid" .
  • Availability : This compound is available for experimental or research use .
  • Chemical Structure : The compound “(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid” has the molecular formula C13H12BFO3 and a molecular weight of 246.04g/mol .
  • Synonyms : This compound is also known by other names such as “4- (2-FLUOROBENZYLOXY)PHENYLBORONIC ACID” and "(4- ( (2-Fluorobenzyl)oxy)phenyl)boronic acid" .
  • Availability : This compound is available for experimental or research use .

properties

IUPAC Name

[4-[(2-fluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BFO3/c15-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSMQSLDBKPNEPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC=CC=C2F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655847
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((2-Fluorobenzyl)oxy)phenyl)boronic acid

CAS RN

1072951-78-0
Record name {4-[(2-Fluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1072951-78-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A McNally - 2021 - scholar.archive.org
Radical couplings of cyanopyridine radical anions represent a valuable technology for functionalizing pyridines, which are prevalent throughout pharmaceuticals, agrochemicals, and …
Number of citations: 0 scholar.archive.org

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